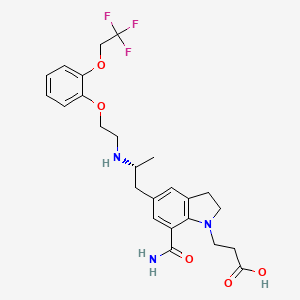

1H-Indole-1-propanoic acid, 7-(aminocarbonyl)-2,3-dihydro-5-((2R)-2-((2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl)amino)propyl)-

Descripción

The compound 1H-Indole-1-propanoic acid, 7-(aminocarbonyl)-2,3-dihydro-5-((2R)-2-((2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl)amino)propyl)- (hereafter referred to as Compound A) features a structurally complex indole derivative with distinct functional groups:

- 1-Position: A propanoic acid substituent introduces a carboxylic acid group, increasing polarity and enabling ionic interactions.

- 7-Position: An aminocarbonyl (carboxamide) group facilitates hydrogen bonding, critical for receptor binding .

- 5-Position: A stereospecific ((2R)-configured) trifluoroethoxy phenoxy-ethylamino propyl chain contributes lipophilicity (via -CF₃) and hydrogen-bonding capacity (via ether and amine groups) .

Molecular Formula: Estimated as C₂₅H₂₉F₃N₃O₄ (based on structural analogs ).

Propiedades

IUPAC Name |

3-[7-carbamoyl-5-[(2R)-2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindol-1-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30F3N3O5/c1-16(30-8-11-35-20-4-2-3-5-21(20)36-15-25(26,27)28)12-17-13-18-6-9-31(10-7-22(32)33)23(18)19(14-17)24(29)34/h2-5,13-14,16,30H,6-12,15H2,1H3,(H2,29,34)(H,32,33)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIWKOELUJFEJEQ-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCC(=O)O)NCCOC3=CC=CC=C3OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCC(=O)O)NCCOC3=CC=CC=C3OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30F3N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1357252-79-9 | |

| Record name | KMD-3293 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1357252799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | KMD-3293 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4QEF9744X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mecanismo De Acción

Target of Action

KMD-3293, also known as Silodosin , primarily targets the alpha-1 adrenergic receptors, specifically the alpha-1A subtype . These receptors regulate smooth muscle tone in the bladder neck, prostate, and prostatic urethra .

Mode of Action

KMD-3293 acts as an antagonist to the alpha-1 adrenergic receptors . By blocking these receptors, it inhibits the action of norepinephrine, a neurotransmitter that would normally cause contraction of the smooth muscle in the prostate and urethra .

Biochemical Pathways

The pathogenesis of benign prostatic hyperplasia, a condition that KMD-3293 is used to treat, is believed to involve several pathways, including inflammation, apoptosis, and cellular proliferation . KMD-3293’s antagonistic action on the alpha-1A adrenergic receptors can alleviate symptoms by relaxing the lower urinary tract, thereby improving urinary symptoms and alleviating bladder outlet obstruction .

Pharmacokinetics

After oral administration, KMD-3293 has a bioavailability of 32% . It is metabolized in the liver through glucuronidation mediated by UGT2B7, with minor involvement from CYP3A4 . The primary active metabolite, KMD-3213G, is formed via UGT2B7-mediated glucuronidation . Another major metabolite, KMD-3293, is formed via alcohol and aldehyde dehydrogenases . The elimination half-life is approximately 13±8 hours , and it is excreted 33.5% through the kidneys and 54.9% through fecal matter .

Result of Action

The molecular and cellular effects of KMD-3293’s action result in the relaxation of smooth muscle in the lower urinary tract. This leads to an improvement in urinary symptoms and alleviation of bladder outlet obstruction .

Análisis Bioquímico

Biochemical Properties

KMD-3293 is an inactive metabolite of Silodosin. It is formed via alcohol and aldehyde dehydrogenases. The formation of KMD-3293 involves the metabolic processes of dehydrogenation and oxidation.

Cellular Effects

Silodosin, the parent compound, has demonstrated significant effectiveness in improving the storage irritating and voiding/obstructive symptoms associated with BPH.

Molecular Mechanism

Silodosin, the parent compound, works by binding to α1A-adrenoceptors with high affinity and relaxing the lower urinary tract, thereby improving urinary symptoms.

Dosage Effects in Animal Models

Studies on Silodosin have shown that it has a rapid onset of effect in men with lower urinary tract symptoms (LUTS) associated with BPH.

Metabolic Pathways

KMD-3293 is formed via alcohol and aldehyde dehydrogenases. It is a major metabolite of Silodosin, which is metabolized by UDP-glucuronosyltranferase (UGT) 2B7 to yield its major glucuronide metabolite.

Transport and Distribution

Silodosin, the parent compound, is known to be metabolized in the liver and excreted via the kidneys.

Subcellular Localization

As a metabolite of Silodosin, it is likely to be found in the liver where Silodosin is metabolized.

Actividad Biológica

1H-Indole-1-propanoic acid, 7-(aminocarbonyl)-2,3-dihydro-5-((2R)-2-((2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl)amino)propyl)- is a complex organic compound belonging to the class of indole derivatives. This compound has garnered attention due to its potential biological activities, including anti-cancer, anti-microbial, and neuroprotective effects. Understanding its biological activity is crucial for exploring its therapeutic applications.

- Molecular Formula : C25H30F3N3O4

- Molecular Weight : 509.5 g/mol

- Structure : The compound features an indole ring system with various functional groups that contribute to its biological activity.

Antimicrobial Activity

Research has indicated that indole derivatives exhibit significant antimicrobial properties. For instance, a study highlighted the efficacy of indole propionic acid (IPA), a related compound, against Mycobacterium tuberculosis. IPA demonstrated a 7-fold reduction in bacterial load in infected mice, suggesting a promising avenue for further investigation as an adjunct therapy in tuberculosis treatment .

Anticancer Properties

Indole derivatives have shown potential as anticancer agents. A study evaluating various indole-based compounds found that certain derivatives significantly reduced cell viability in cancer cell lines. Specifically, compounds derived from indole exhibited cytotoxic effects against non-small cell lung cancer (NSCLC) cells, with some reducing cell viability by over 50% . The structure-activity relationship (SAR) studies indicated that modifications on the indole core could enhance anticancer activity.

Neuroprotective Effects

Indole compounds are noted for their neuroprotective properties. Indole-3-propionic acid has been shown to possess antioxidant capabilities and may protect against neurodegenerative diseases by neutralizing free radicals more effectively than melatonin . This suggests that the indole structure is beneficial for blood-brain barrier penetration and offers therapeutic potential in neurological disorders.

Structure-Activity Relationships

The biological activity of 1H-Indole-1-propanoic acid can be influenced by various structural modifications. Key factors include:

- Substituents on the Indole Ring : Different substituents can enhance or diminish biological activity.

- Functional Groups : The presence of amino and carbonyl groups can affect solubility and interaction with biological targets.

Table 1: Structure-Activity Relationship of Indole Derivatives

| Compound | Modification | Activity (IC50/μM) | Notes |

|---|---|---|---|

| IPA | None | 1.76 | Effective against M. tuberculosis |

| Indole A | -OH | 21.5 | Moderate anticancer activity |

| Indole B | -F | 0.27 | Strong AChE inhibition |

Case Studies

- Tuberculosis Treatment : In vivo studies on IPA indicated significant reductions in bacterial load in mouse models of tuberculosis when administered at doses of 100 mg/kg, demonstrating both safety and efficacy .

- Cancer Cell Viability : A study involving A549 NSCLC cells showed that specific indole derivatives could reduce cell viability significantly compared to standard chemotherapeutics like doxorubicin .

Aplicaciones Científicas De Investigación

Biological Applications

-

Pharmacological Activity :

- Compound 1 has been studied for its potential as an anti-inflammatory agent. Research indicates that indole derivatives can inhibit the production of pro-inflammatory cytokines, suggesting that compound 1 may have therapeutic implications in treating inflammatory diseases .

- It also exhibits neuroprotective properties. Studies have shown that indole compounds can modulate neurotransmitter levels and protect neuronal cells from oxidative stress, making them candidates for neurodegenerative disease therapies .

- Cancer Research :

Agricultural Applications

- Plant Growth Regulation :

Toxicological Studies

Toxicological assessments are crucial for understanding the safety profile of compound 1. Preliminary studies suggest that while it possesses beneficial biological activities, further research is needed to establish its safety and potential side effects in both human and environmental contexts.

Case Study 1: Anti-inflammatory Effects

In a controlled study involving animal models of inflammation, compound 1 was administered to assess its effect on cytokine levels. Results indicated a significant reduction in TNF-alpha and IL-6 levels compared to the control group, demonstrating its potential as an anti-inflammatory agent.

Case Study 2: Neuroprotective Effects

A series of experiments were conducted using neuronal cell lines exposed to oxidative stress. Treatment with compound 1 resulted in increased cell viability and reduced markers of apoptosis, supporting its role as a neuroprotective agent.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Indole-Based Analogs

a) 1-(3-Hydroxypropyl)-5-[(2R)-2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1H-indole-7-carboxamide ()

- Key Differences: 1-Position: Hydroxypropyl (-CH₂CH₂CH₂OH) instead of propanoic acid. Impact: Reduced acidity and polarity compared to Compound A’s carboxylic acid, likely altering solubility and protein interactions .

- Molecular Weight : 493.52 g/mol vs. ~507 g/mol (estimated for Compound A) .

b) 1-[3-(Benzoyloxy)propyl]-...-1H-indole-7-carbonitrile ethanedioate ()

Propanoic Acid Derivatives with Heterocycles

a) 3-(2-Amino-4-(4-fluorophenyl)-1H-imidazol-5-yl)-3-phenylpropanoic acid ()

- Key Differences: Core Structure: Imidazole instead of indole, reducing aromatic π-system interactions. Substituents: Fluorophenyl group provides lipophilicity but lacks the trifluoroethoxy phenoxy chain’s steric bulk .

- Functional Impact : Likely targets different receptors due to heterocycle variation.

b) Amide Derivatives of 3-[1-(3-Pyridazinyl)-5-phenyl-1H-pyrazole-3-yl]propanoic Acids ()

Data Tables for Comparative Analysis

Table 1: Structural Comparison of Key Analogs

Table 2: Functional Group Impact

Research Findings and Implications

- Stereochemistry : The (2R) configuration in Compound A’s 5-position chain is crucial for optimal receptor interactions, as seen in analogs with similar chirality .

- Fluorine Effects: The trifluoroethoxy group enhances binding affinity and metabolic stability compared to non-fluorinated analogs (e.g., ’s fluorophenyl) .

Métodos De Preparación

General Synthetic Strategy

The synthesis of this compound typically involves:

- Construction of the indoline or indole core bearing the aminocarbonyl and propanoic acid functionalities.

- Introduction of the chiral 2R-aminopropyl side chain through asymmetric synthesis or chiral resolution.

- Attachment of the 2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl group via nucleophilic substitution or amination reactions.

These steps are often performed sequentially with careful control of stereochemistry and functional group compatibility.

Asymmetric Henry Condensation and Reduction

A key step involves an asymmetric Henry condensation between a suitable indoline derivative and nitroethane under copper salt catalysis with a chiral ligand, yielding a nitroalkane intermediate. Subsequent catalytic hydrogenation reduces the nitro group to the corresponding amine, establishing the chiral 2R-aminopropyl side chain directly without the need for chiral resolution.

- Step S1: Asymmetric Henry condensation (substrate + nitroethane, Cu salt, chiral catalyst) → nitro intermediate

- Step S2: Catalytic hydrogenation (H2, catalyst) → chiral amine intermediate

This approach provides high chiral purity and yield, suitable for scale-up.

Nucleophilic Substitution with Trifluoroethoxyphenoxyethyl Derivative

The chiral amine intermediate reacts with 2-(2-trifluoroethoxyphenoxy)ethyl methanesulfonate (a mesylate) in the presence of a base to form the key ether-linked side chain. This nucleophilic substitution step is crucial for installing the trifluoroethoxyphenoxy moiety with retention of stereochemistry.

- Step S3: Amine intermediate + 2-(2-trifluoroethoxyphenoxy)ethyl methanesulfonate + base → substituted product

Hydrolysis and Final Functional Group Adjustments

Hydrolysis of esters or protective groups completes the synthesis, yielding the target compound with free carboxylic acid and aminocarbonyl groups. This step is optimized to minimize impurities and maximize yield.

Industrial and Practical Considerations

- The synthetic routes avoid toxic or hazardous reagents, facilitating safer industrial production.

- Raw materials used are commercially available and cost-effective.

- The processes exhibit high overall yield and optical purity, critical for pharmaceutical applications.

- Post-reaction purification is simplified due to the crystalline nature of intermediates and final products.

- Novel intermediates such as 3-{7-cyano-5-[(2R)-2-({2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl}amino)propyl]-2,3-dihydro-1H-indol-1-yl}propyl benzoate 2-oxoglutaric acid salt have been developed to improve filtration and reaction efficiency.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reactants/Intermediates | Conditions/Notes | Outcome |

|---|---|---|---|---|

| S1 | Asymmetric Henry Condensation | Indoline derivative + nitroethane + Cu salt + chiral catalyst | Mild conditions, chiral catalyst controls stereochemistry | Nitroalkane intermediate with chiral center |

| S2 | Catalytic Hydrogenation | Nitro intermediate + H2 + catalyst | Hydrogenation under mild pressure | Chiral amine intermediate |

| S3 | Nucleophilic Substitution | Amine intermediate + 2-(2-trifluoroethoxyphenoxy)ethyl mesylate + base | Base-mediated substitution, retention of stereochemistry | Ether-linked substituted product |

| S4 | Hydrolysis | Protected intermediate | Hydrolysis to free acid and amide groups | Final target compound |

Research Findings and Optimization

- The use of chiral catalysts in the Henry condensation step eliminates the need for post-synthesis chiral separation, enhancing efficiency and reducing costs.

- The novel intermediates developed improve crystallinity and filterability, facilitating large-scale production.

- The synthetic route is shorter and milder compared to traditional methods, reducing reaction times and impurity formation.

- Optical purity and yield are consistently high, meeting pharmaceutical standards for active pharmaceutical ingredients (APIs).

Q & A

Basic: What synthetic methodologies are established for indole-propanoic acid derivatives with trifluoroethoxy substituents?

Answer:

The synthesis of indole-propanoic acid derivatives typically involves condensation reactions under acidic reflux conditions. For example, 3-formyl-indole precursors are reacted with thiazolidinone or aminothiazole derivatives in acetic acid with sodium acetate as a catalyst. Key steps include:

- Refluxing at 100–120°C for 2–5 hours to form Schiff base intermediates.

- Isolation via precipitation and recrystallization from DMF/acetic acid mixtures to enhance purity .

For trifluoroethoxy-containing analogs, similar protocols can be adapted by introducing the trifluoroethoxy-phenoxyethylamine moiety during the alkylation or coupling steps.

Advanced: How can stereochemical control of the (2R)-configured propyl side chain be achieved during synthesis?

Answer:

Stereoselective synthesis of the (2R)-propyl group requires chiral auxiliaries or catalysts. One approach involves:

- Using enantiopure starting materials (e.g., (R)-2-aminopropanol derivatives) to ensure retention of configuration during alkylation .

- Employing asymmetric hydrogenation or enzymatic resolution to isolate the desired enantiomer .

Characterization via chiral HPLC or X-ray crystallography is critical to confirm stereochemical integrity .

Basic: What purification techniques are optimal for isolating indole derivatives with high polar functional groups?

Answer:

Recrystallization from polar aprotic solvents (e.g., DMF/acetic acid mixtures) effectively removes unreacted starting materials and byproducts . For trifluoroethoxy-containing compounds, column chromatography using silica gel with gradient elution (hexane/ethyl acetate to dichloromethane/methanol) is recommended to separate polar impurities .

Advanced: How can researchers resolve contradictions in NMR data for trifluoroethoxy-phenoxyethylamine intermediates?

Answer:

Contradictions in NMR signals (e.g., overlapping peaks for ethoxy protons) can be addressed by:

- Triangulation : Combining -, -, and -NMR to assign signals unambiguously .

- Dynamic NMR experiments : Varying temperature to observe splitting of rotameric peaks .

- Computational modeling : Using DFT calculations to predict chemical shifts and compare with experimental data .

Advanced: What strategies mitigate impurity formation during the synthesis of pharmaceutically relevant indole derivatives?

Answer:

Common impurities (e.g., de-aminated byproducts or oxidized species) can be minimized by:

- Reaction optimization : Adjusting stoichiometry (e.g., excess amine to prevent incomplete alkylation) .

- Scavenging agents : Adding molecular sieves to absorb water in condensation reactions .

- Quality control : Using LC-MS to monitor reaction progress and UPLC for impurity profiling (limit: ≤0.15% as per ICH guidelines) .

Basic: What analytical methods validate the structural integrity of the target compound?

Answer:

- FTIR : Confirms carbonyl (1670–1700 cm) and amide (1530–1650 cm) functional groups .

- High-resolution MS : Verifies molecular ion peaks (e.g., [M+H] for CHFNO) .

- 2D-NMR : Resolves - correlations for the indole core and trifluoroethoxy side chain .

Advanced: How to design bioactivity studies while controlling for structural variability in analogs?

Answer:

- Structure-activity relationship (SAR) : Synthesize analogs with systematic variations (e.g., replacing trifluoroethoxy with methoxy) and test in vitro (e.g., enzyme inhibition assays) .

- Dose-response curves : Use IC values to quantify potency differences between stereoisomers .

- Molecular docking : Predict binding interactions with target proteins (e.g., kinases or GPCRs) to guide experimental design .

Advanced: How can researchers address low yields in the final coupling step of the trifluoroethoxy-phenoxyethylamine moiety?

Answer:

Low yields often stem from steric hindrance or poor nucleophilicity. Solutions include:

- Microwave-assisted synthesis : Accelerating reaction kinetics under controlled temperature/pressure .

- Protecting groups : Temporarily masking the indole nitrogen with Boc groups to improve amine reactivity .

- Alternative solvents : Switching from acetic acid to DMF or THF to enhance solubility of bulky intermediates .

Basic: What safety protocols are essential when handling trifluoroethoxy-containing reagents?

Answer:

- Ventilation : Use fume hoods to avoid inhalation of volatile trifluoroethanol byproducts .

- PPE : Wear nitrile gloves and goggles to prevent skin/eye contact with corrosive reagents (e.g., acetic acid) .

- Waste disposal : Neutralize acidic reaction mixtures with sodium bicarbonate before disposal .

Advanced: How to computationally model the pharmacokinetic properties of this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.